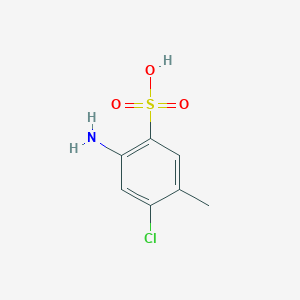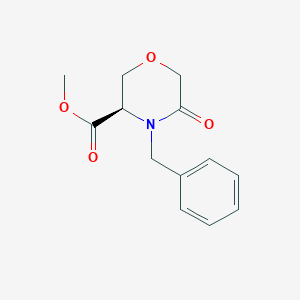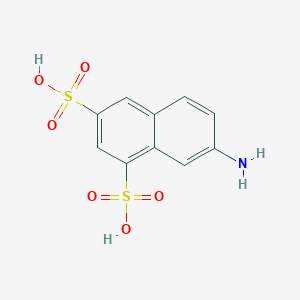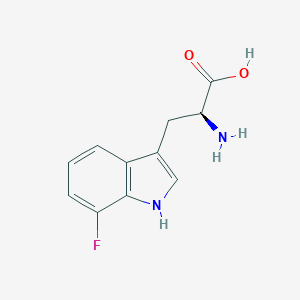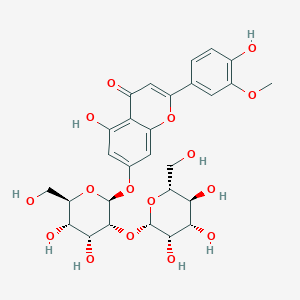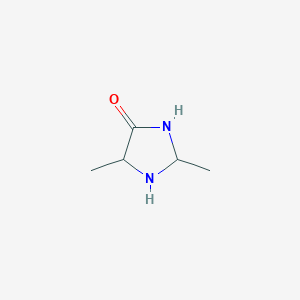![molecular formula C17H33N5O6 B165805 2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid CAS No. 133605-54-6](/img/structure/B165805.png)
2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid, also known as C16, is a peptide that has been extensively studied in the field of biochemistry and biotechnology. This peptide has been found to have a wide range of applications in scientific research, including the study of protein-protein interactions, enzyme kinetics, and drug discovery.
作用机制
The mechanism of action of 2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid is not fully understood, but it is believed to interact with proteins and enzymes through a variety of mechanisms, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The peptide has been shown to have a high binding affinity for certain proteins, which allows it to selectively target and interact with these proteins.
生化和生理效应
2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid has been shown to have a variety of biochemical and physiological effects. The peptide has been found to inhibit the activity of certain enzymes, such as proteases and kinases, and can also modulate the activity of receptors and transporters. In addition, 2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid in laboratory experiments is its high binding affinity for certain proteins. This allows researchers to selectively target and study specific proteins, which can provide valuable insights into their function and role in biological processes. However, one limitation of 2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid is its high cost, which can make it difficult to use in large-scale experiments.
未来方向
There are many potential future directions for research on 2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid. One area of interest is the development of new methods for synthesizing the peptide, which could help to reduce the cost and increase the availability of the peptide for research purposes. Another area of interest is the development of new applications for 2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid, such as in drug discovery or the study of protein-protein interactions in disease states. Additionally, further research is needed to fully understand the mechanism of action of 2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid and its potential therapeutic applications.
合成方法
The synthesis of 2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid is a complex process that involves multiple steps. The peptide is typically synthesized using solid-phase peptide synthesis (SPPS) techniques, which involve the stepwise addition of amino acids to a growing peptide chain. The final product is then purified using various chromatographic techniques, such as high-performance liquid chromatography (HPLC).
科学研究应用
2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid has been widely used in scientific research due to its ability to interact with various proteins and enzymes. One of the most common applications of 2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid is in the study of protein-protein interactions. The peptide has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters, and can be used to investigate the role of these proteins in various biological processes.
属性
CAS 编号 |
133605-54-6 |
|---|---|
产品名称 |
2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid |
分子式 |
C17H33N5O6 |
分子量 |
403.5 g/mol |
IUPAC 名称 |
2-[[6-amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid |
InChI |
InChI=1S/C17H33N5O6/c1-9(2)13(19)16(27)22-14(10(3)23)17(28)21-11(6-4-5-7-18)15(26)20-8-12(24)25/h9-11,13-14,23H,4-8,18-19H2,1-3H3,(H,20,26)(H,21,28)(H,22,27)(H,24,25) |
InChI 键 |
DQPMXYDFWRYWQV-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NCC(=O)O)N |
规范 SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NCC(=O)O)N |
序列 |
VXKG |
同义词 |
Val-Thr-Lys-Gly |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




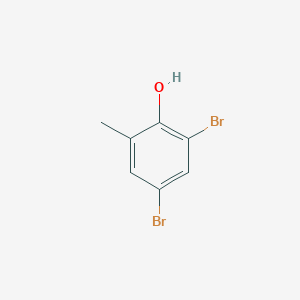
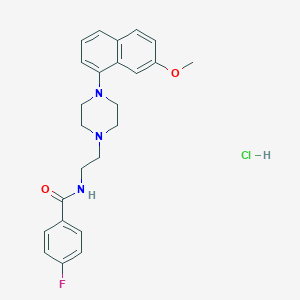

![(2e)-{(4e)-4-[(3e)-4-(2,6,6-Trimethylcyclohex-1-En-1-Yl)but-3-En-2-Ylidene]cyclohex-2-En-1-Ylidene}acetaldehyde](/img/structure/B165732.png)
